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Compound of Interest

Compound Name: 2,4,5-Trifluoro-3-nitrobenzoic acid

Cat. No.: B056146 Get Quote

An In-depth Technical Guide to the Reactivity Profile of 2,4,5-Trifluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
2,4,5-Trifluoro-3-nitrobenzoic acid is a highly functionalized aromatic compound with

significant potential as a versatile building block in medicinal chemistry and materials science.

The presence of multiple reactive sites—a carboxylic acid, a nitro group, and three fluorine

atoms on an activated aromatic ring—endows it with a rich and tunable reactivity profile. This

technical guide provides a comprehensive overview of the synthesis, physicochemical

properties, and key chemical transformations of 2,4,5-Trifluoro-3-nitrobenzoic acid. Detailed

discussions on its propensity for nucleophilic aromatic substitution and nitro group reduction

are presented, supported by representative experimental protocols and mechanistic diagrams.

Physicochemical Properties
A summary of the key physicochemical properties of 2,4,5-Trifluoro-3-nitrobenzoic acid is

provided in the table below. While experimental data for some properties are not readily

available, estimated values based on the reactivity of structurally similar compounds are

included.
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Property Value

Molecular Formula C₇H₂F₃NO₄[1]

Molecular Weight 221.09 g/mol [1]

CAS Number 115549-15-0[1]

Appearance Off-white to pale yellow solid (expected)

pKa < 3.86 (estimated)

Boiling Point Not available

Melting Point Not available

Solubility Expected to be soluble in polar organic solvents

Synthesis
The most probable synthetic route to 2,4,5-Trifluoro-3-nitrobenzoic acid is through the

electrophilic nitration of 2,4,5-trifluorobenzoic acid. The strong electron-withdrawing effects of

the fluorine atoms and the carboxylic acid group deactivate the aromatic ring, necessitating

harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid.

Synthesis of 2,4,5-Trifluoro-3-nitrobenzoic Acid

2,4,5-Trifluorobenzoic Acid

HNO₃ / H₂SO₄

2,4,5-Trifluoro-3-nitrobenzoic Acid

Nitration
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Caption: Proposed synthesis of 2,4,5-Trifluoro-3-nitrobenzoic acid.

Representative Experimental Protocol: Nitration of a
Fluorobenzoic Acid
The following protocol for the nitration of 2,3,4-trifluorobenzoic acid can be adapted for the

synthesis of the title compound.[2]

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool

concentrated sulfuric acid to 0-5 °C in an ice bath.

Addition of Starting Material: Slowly add 2,4,5-trifluorobenzoic acid to the cooled sulfuric acid

while maintaining the temperature below 10 °C.

Nitration: Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not

exceed 15 °C.

Reaction Progression: Stir the reaction mixture at room temperature for several hours until

the reaction is complete (monitored by TLC or LC-MS).

Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is

collected by vacuum filtration.

Purification: Wash the crude product with cold water and dry under vacuum. Further

purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Reactivity Profile
The reactivity of 2,4,5-Trifluoro-3-nitrobenzoic acid is dominated by two key transformations:

nucleophilic aromatic substitution (SNAr) at the fluorine-substituted positions and reduction of

the nitro group. The carboxylic acid moiety also offers a handle for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)
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The aromatic ring of 2,4,5-Trifluoro-3-nitrobenzoic acid is highly electron-deficient due to the

cumulative electron-withdrawing effects of the three fluorine atoms and the nitro group. This

makes the compound an excellent substrate for SNAr reactions.[3][4][5]

The regioselectivity of nucleophilic attack is primarily governed by the positions activated by the

nitro group. The positions ortho and para to the nitro group are the most electrophilic. In this

molecule, the fluorine atom at the C4 position is para to the nitro group, and the fluorine at the

C2 position is ortho. Therefore, these two positions are the most likely sites for nucleophilic

substitution.

Nucleophilic Aromatic Substitution Pathway

2,4,5-Trifluoro-3-nitrobenzoic Acid
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Caption: Generalized mechanism for SNAr on the title compound.

The following is a general procedure for the substitution of a fluorine atom with an amine on a

related fluoronitrobenzoate.
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Reaction Setup: Dissolve 2,4,5-Trifluoro-3-nitrobenzoic acid in a suitable polar aprotic

solvent such as DMF or NMP in a reaction flask.

Addition of Reagents: Add the desired amine (e.g., morpholine, piperidine) and a non-

nucleophilic base (e.g., K₂CO₃, Et₃N) to the solution.

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir

for several hours. Monitor the reaction progress by TLC or LC-MS.

Work-up: After completion, cool the reaction mixture and pour it into water. If a precipitate

forms, collect it by filtration. Otherwise, extract the aqueous phase with an organic solvent

(e.g., ethyl acetate).

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography or

recrystallization.

Reduction of the Nitro Group
The nitro group of 2,4,5-Trifluoro-3-nitrobenzoic acid can be readily reduced to a primary

amine, yielding 3-amino-2,4,5-trifluorobenzoic acid. This transformation dramatically alters the

electronic properties of the aromatic ring, converting the strongly electron-withdrawing nitro

group into a strongly electron-donating amino group. Common reduction methods include

catalytic hydrogenation and the use of dissolving metals in acidic media.[2][6]
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Caption: General scheme for the reduction of the nitro group.

The following protocol describes the reduction of a nitro group using hydrogen gas and a

palladium catalyst.[2]

Reaction Setup: To a solution of 2,4,5-Trifluoro-3-nitrobenzoic acid in a suitable solvent

(e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add a catalytic amount of 10%

palladium on carbon.

Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically at a

pressure of 1-4 atm).

Reaction Progression: Stir the mixture vigorously at room temperature until the uptake of

hydrogen ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the

starting material.

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash

the filter cake with the solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-

substituted product. Further purification can be achieved by recrystallization or column

chromatography.

Spectroscopic Data
While specific experimental spectra for 2,4,5-Trifluoro-3-nitrobenzoic acid are not widely

published, the following table summarizes the expected key spectroscopic features based on

its structure and data from analogous compounds.

Spectroscopic Technique Expected Features

¹H NMR

A singlet or a complex multiplet in the aromatic

region (δ 7.5-8.5 ppm) corresponding to the

single aromatic proton. A broad singlet for the

carboxylic acid proton (δ > 10 ppm).

¹³C NMR

Signals for seven distinct carbon atoms. The

carboxylic acid carbonyl carbon will be in the

range of δ 160-170 ppm. The aromatic carbons

will show complex splitting patterns due to C-F

coupling.

¹⁹F NMR

Three distinct signals for the three non-

equivalent fluorine atoms, with characteristic

coupling constants.

IR Spectroscopy

Strong C=O stretching vibration for the

carboxylic acid (1700-1730 cm⁻¹). Broad O-H

stretch (2500-3300 cm⁻¹). Asymmetric and

symmetric N-O stretching vibrations for the nitro

group (approx. 1530 and 1350 cm⁻¹). C-F

stretching vibrations (1100-1300 cm⁻¹).

Mass Spectrometry
A molecular ion peak (M⁺) corresponding to the

molecular weight of 221.09.

Conclusion
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2,4,5-Trifluoro-3-nitrobenzoic acid is a highly activated and functionalized molecule with a

predictable and exploitable reactivity profile. Its susceptibility to nucleophilic aromatic

substitution at the C2 and C4 positions, coupled with the facile reduction of the nitro group,

makes it a valuable intermediate for the synthesis of complex molecular architectures. These

reactions allow for the introduction of a wide range of substituents and the modulation of the

electronic properties of the aromatic core. This versatility positions 2,4,5-Trifluoro-3-
nitrobenzoic acid as a key building block for the development of novel pharmaceuticals and

advanced materials. Further exploration of its reactivity is warranted to fully unlock its synthetic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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